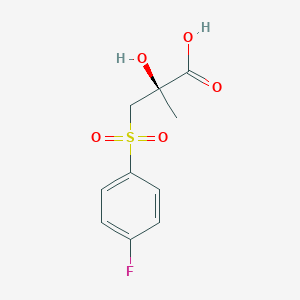

(R)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

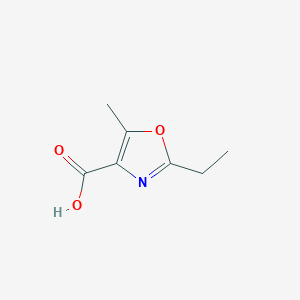

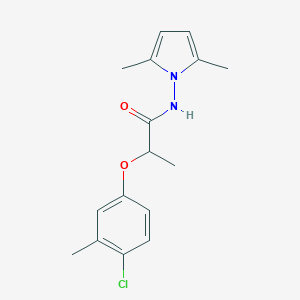

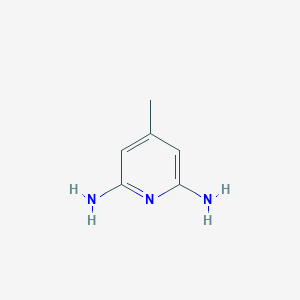

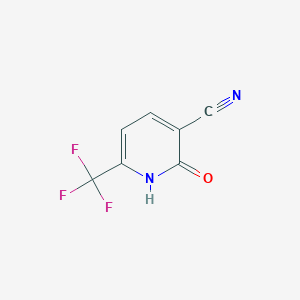

(R)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid, also known as (R)-MHFPA, is a compound composed of a chiral center, a methyl group, a hydroxy group, a sulfonyl group, and a phenyl ring with a fluorine substituent. It is a chiral compound, meaning that it has two optical isomers, (S)-MHFPA and (R)-MHFPA. This compound has been studied for its potential applications in the fields of science, medicine, and industry.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (R)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.

Starting Materials

4-Fluorobenzenesulfonyl chloride, 2-Methyl-3-hydroxypropanoic acid, Triethylamine, Dichloromethane, Sodium bicarbonate, Ethyl acetate, Sodium hydroxide, Wate

Reaction

Step 1: 4-Fluorobenzenesulfonyl chloride is reacted with triethylamine in dichloromethane to form the corresponding sulfonamide intermediate., Step 2: The sulfonamide intermediate is then reacted with 2-methyl-3-hydroxypropanoic acid in dichloromethane with the addition of sodium bicarbonate as a base to form the target compound., Step 3: The crude product is purified by extraction with ethyl acetate and washed with sodium hydroxide solution and water to obtain the final product.

Wissenschaftliche Forschungsanwendungen

(R)-MHFPA has been studied for its potential applications in the fields of science, medicine, and industry. In the field of science, (R)-MHFPA has been studied for its potential as a chiral catalyst in asymmetric synthesis reactions. In the field of medicine, (R)-MHFPA has been studied for its potential as a chiral drug. In the field of industry, (R)-MHFPA has been studied for its potential as a chiral intermediate in the synthesis of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of (R)-MHFPA is not yet fully understood. However, it is believed that (R)-MHFPA acts as a chiral catalyst in asymmetric synthesis reactions by forming a complex with a prochiral substrate and then inducing the preferential formation of one of the two possible enantiomers of the product. In the case of pharmaceuticals, (R)-MHFPA may interact with specific receptors in the body to produce a desired effect.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of (R)-MHFPA are not yet fully understood. However, it is believed that (R)-MHFPA may interact with specific receptors in the body to produce a desired effect, depending on the application. For example, (R)-MHFPA may be used as a chiral drug to produce a therapeutic effect.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (R)-MHFPA in laboratory experiments include its high yield and its chiral properties. Additionally, (R)-MHFPA is relatively inexpensive and readily available. The main limitation of using (R)-MHFPA in laboratory experiments is that the mechanism of action is not yet fully understood.

Zukünftige Richtungen

Future research on (R)-MHFPA could focus on further elucidating its mechanism of action, exploring its potential applications in the fields of science, medicine, and industry, and optimizing its synthesis methods. Additionally, further research could be conducted to explore the biochemical and physiological effects of (R)-MHFPA. Finally, further research could be conducted to identify potential new uses for (R)-MHFPA in laboratory experiments.

Eigenschaften

IUPAC Name |

(2R)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXJLPDNNPNIRF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)

![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)